(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid
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Overview
Description
(2R)-2-(2-Bicyclo[310]hexanyl)propanoic acid is a compound characterized by a bicyclic structure, specifically a bicyclo[310]hexane ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid typically involves the construction of the bicyclo[3.1.0]hexane ring system. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of photochemistry and cycloaddition reactions in a controlled environment could be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic ring system or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents onto the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the bicyclic ring.
Scientific Research Applications
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique properties, such as high ring strain and stability.
Mechanism of Action
The mechanism of action of (2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexanes: These compounds have a similar bicyclic structure but differ in the arrangement of the carbon atoms.
Cyclopropyl derivatives: Compounds with cyclopropyl groups share some structural similarities but have different chemical properties.
Uniqueness
(2R)-2-(2-Bicyclo[3.1.0]hexanyl)propanoic acid is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
(2R)-2-(2-bicyclo[3.1.0]hexanyl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-5(9(10)11)7-3-2-6-4-8(6)7/h5-8H,2-4H2,1H3,(H,10,11)/t5-,6?,7?,8?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPLMRNKWJUCOR-NIYQRSRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC2C1C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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